Bakkenolide IIIa
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H32O6S |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H32O6S/c1-7-14(2)21(26)30-20-19-17(29-18(25)10-11-31-6)9-8-15(3)23(19,5)13-24(20)16(4)12-28-22(24)27/h7,10-11,15,17,19-20H,4,8-9,12-13H2,1-3,5-6H3/b11-10-,14-7-/t15-,17-,19+,20+,23+,24+/m0/s1 |
InChI Key |
LWJFULOPSWJZSL-BZNVVBPTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Isolation of Bakkenolide IIIa from Petasites tricholobus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of Bakkenolide IIIa from the rhizomes of Petasites tricholobus. It includes detailed experimental protocols, quantitative data, and a visualization of the compound's known signaling pathway, designed to support research and development in neuroprotective therapeutics.
Introduction
Petasites tricholobus, a perennial plant found in regions of Northern Pakistan, China, and Northern Vietnam, is a known source of various bioactive sesquiterpenoids, including bakkenolides. Among these, this compound has emerged as a compound of significant interest due to its potent neuroprotective and antioxidant properties.[1][2] Research has demonstrated its ability to mitigate cerebral damage by inhibiting key inflammatory signaling pathways, positioning it as a promising candidate for further investigation in the context of neurodegenerative diseases and ischemic brain injury.[3]
This document outlines the methodologies for the isolation and characterization of this compound, presents relevant quantitative data for quality control and yield assessment, and illustrates its mechanism of action.
Data Presentation: Quantitative Analysis
The quantitative analysis of this compound and other major bakkenolides in Petasites tricholobus can be achieved using High-Performance Liquid Chromatography (HPLC) with UV detection. The following table summarizes the parameters for a validated HPLC method.
| Parameter | Value |
| Chromatographic Column | C18 Column |
| Mobile Phase | Acetonitrile-Water Gradient |
| Detection Wavelengths | 235 nm and 265 nm |
| Linearity (r²) | >0.999 |
| Recovery Rate | 98.6% to 103.1% |
Experimental Protocols
The following protocols are based on established methods for the isolation of bakkenolides from Petasites species and represent a robust approach for obtaining this compound.
Plant Material and Extraction
-
Plant Material: Air-dried and powdered rhizomes of Petasites tricholobus are used as the starting material.
-
Extraction:
-
The powdered rhizomes are extracted exhaustively with 95% ethanol (B145695) at room temperature.
-
The resulting crude extract is concentrated under reduced pressure to yield a residue.
-
The residue is then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol to separate compounds based on polarity. The bakkenolides are typically enriched in the ethyl acetate fraction.
-
Chromatographic Purification
The ethyl acetate fraction is subjected to a series of chromatographic steps to isolate this compound.
-
Silica (B1680970) Gel Column Chromatography:
-
The ethyl acetate extract is applied to a silica gel column.
-
The column is eluted with a gradient of increasing polarity, typically starting with a mixture of petroleum ether and ethyl acetate and gradually increasing the proportion of ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing bakkenolides.
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions enriched with this compound from the silica gel column are further purified on a Sephadex LH-20 column.
-
Elution is typically performed with methanol (B129727) to separate compounds based on size and polarity.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Final purification of this compound is achieved using a preparative HPLC system equipped with a C18 column.
-
An isocratic or gradient elution with a mobile phase of acetonitrile (B52724) and water is used to obtain the pure compound.
-
Structural Elucidation
The structure of the isolated this compound is confirmed using modern spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR: These one-dimensional NMR techniques provide information about the proton and carbon framework of the molecule.
-
2D NMR (COSY, HMQC, HMBC, NOESY): Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms and the stereochemistry of the molecule.[1] The full assignment of ¹H and ¹³C NMR signals is achieved through these comprehensive analyses.[4]
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Isolation
The following diagram illustrates the key steps in the isolation of this compound from Petasites tricholobus.
Signaling Pathway of this compound in Neuroprotection
This compound exerts its neuroprotective effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3] This is achieved through the suppression of Akt and ERK1/2 phosphorylation. The diagram below outlines this proposed mechanism.
Conclusion
This technical guide provides a framework for the successful isolation and characterization of this compound from Petasites tricholobus. The detailed protocols and quantitative data are intended to facilitate reproducible research and support the development of novel neuroprotective agents. The elucidation of its mechanism of action via the NF-κB pathway further underscores the therapeutic potential of this natural product. Further studies are warranted to fully explore the pharmacological profile of this compound and its derivatives for clinical applications.
References
- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
Bakkenolide IIIa: A Comprehensive Technical Guide on its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bakkenolide (B600228) IIIa, a natural sesquiterpenoid lactone, has emerged as a promising therapeutic candidate, demonstrating significant neuroprotective and antioxidant activities. This technical guide provides an in-depth analysis of the biological functions of Bakkenolide IIIa, with a particular focus on its molecular targets and mechanisms of action. Through a comprehensive review of available scientific literature, this document summarizes the quantitative data on its bioactivities, details the experimental protocols for its evaluation, and visualizes the key signaling pathways it modulates. The primary mechanism of its neuroprotective effect is attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. Furthermore, this guide explores its antioxidant properties and a computationally predicted interaction with the Bone Morphogenetic Protein Receptor, Type IA (BMPIA), highlighting areas for future research and drug development.
Introduction
This compound is a member of the bakkenolide class of sesquiterpenoid lactones, which are primarily isolated from plants of the genus Petasites. These natural compounds have garnered considerable interest in the scientific community due to their diverse pharmacological properties. This guide focuses specifically on this compound, consolidating the current understanding of its biological effects and molecular interactions to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug discovery.
Biological Activity of this compound
The primary biological activities of this compound identified to date are its neuroprotective and antioxidant effects.
Neuroprotective Activity
This compound has been shown to exert potent neuroprotective effects in both in vivo and in vitro models of cerebral ischemia.[1] The key mechanism underlying this activity is the inhibition of the pro-inflammatory NF-κB signaling pathway.
In Vivo Effects:
In a rat model of transient focal cerebral damage, oral administration of this compound at doses of 4, 8, and 16 mg/kg immediately after reperfusion led to a significant reduction in brain infarct volume and neurological deficits.[1] The highest dose also increased the 72-hour survival rate.[1]
In Vitro Effects:
In cultured primary hippocampal neurons subjected to oxygen-glucose deprivation (OGD), a model mimicking ischemic conditions, this compound demonstrated the ability to increase cell viability and decrease the number of apoptotic cells.[1] Furthermore, it dose-dependently increased the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, suggesting an anti-apoptotic mechanism.[1]
Antioxidant Activity
This compound has been reported to exhibit significant antioxidant properties in cell-free bioassays.[2] However, specific quantitative data, such as IC50 values from standard antioxidant assays like DPPH or ABTS, are not yet available in the published literature.
Molecular Targets and Signaling Pathways
Inhibition of the NF-κB Signaling Pathway
The neuroprotective effects of this compound are primarily mediated through the downregulation of the NF-κB signaling cascade.[1] In cultured hippocampal neurons exposed to OGD, this compound was found to inhibit the phosphorylation of several key signaling molecules, including:
-
Akt
-
ERK1/2
-
IKKβ (IκB kinase β)
-
IκBα (inhibitor of NF-κB α)
-
p65 (a subunit of the NF-κB complex)
By inhibiting the phosphorylation of IκBα, this compound prevents its degradation, thereby sequestering the NF-κB p65/p50 heterodimer in the cytoplasm and inhibiting its translocation to the nucleus. This ultimately leads to the suppression of the transcription of pro-inflammatory and pro-apoptotic genes.
Modulation of the Bcl-2/Bax Ratio
A key indicator of apoptosis is the cellular ratio of anti-apoptotic proteins (like Bcl-2) to pro-apoptotic proteins (like Bax). This compound has been shown to dose-dependently increase the Bcl-2/Bax ratio in neuronal cells under ischemic stress, thereby promoting cell survival.[1]
Predicted Interaction with BMPIA Receptor
A computational molecular docking study has predicted a potential binding interaction between this compound and the Bone Morphogenetic Protein Receptor, Type IA (BMPIA). This suggests a possible role for this compound in modulating bone morphogenic protein (BMP) signaling. However, it is crucial to note that this is a predicted interaction and requires experimental validation to confirm its biological relevance.
Quantitative Data
While several studies have demonstrated the qualitative biological activities of this compound, there is a notable absence of specific quantitative data, such as half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values, in the currently available literature. The following table summarizes the available quantitative information.
| Biological Activity | Model System | Parameter | Value | Reference |
| Neuroprotection (In Vivo) | Rat model of transient focal cerebral damage | Dosage | 4, 8, 16 mg/kg (i.g.) | [1] |
Experimental Protocols
Detailed experimental protocols specific to this compound are not extensively published. However, this section provides generalized methodologies for the key experiments cited in the literature, which can be adapted for the study of this compound.
Oxygen-Glucose Deprivation (OGD) in Primary Hippocampal Neurons
This in vitro model is used to simulate ischemic conditions.
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic rat brains and cultured in a suitable medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine).
-
OGD Induction: After a specified number of days in vitro (DIV), the culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution). The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).
-
Reperfusion: Following OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a specified reperfusion period (e.g., 24 hours).
-
Treatment: this compound is typically added to the culture medium at various concentrations during the reperfusion phase.
-
Assessment of Cell Viability: Cell viability can be assessed using various assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium. Apoptosis can be measured using TUNEL staining or by assessing caspase activation.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins and their phosphorylation status.
-
Protein Extraction: Following treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-p65, etc.). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software.
Antioxidant Activity Assays (DPPH and ABTS)
These are common cell-free assays to evaluate the radical scavenging activity of a compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.
For both assays, the percentage of radical scavenging is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the radicals) is determined.
Conclusion and Future Directions
This compound has demonstrated significant potential as a neuroprotective agent, primarily through its potent inhibition of the NF-κB signaling pathway. Its ability to modulate the Bcl-2/Bax ratio further supports its anti-apoptotic properties. While its antioxidant activity has been noted, a more detailed quantitative analysis is required to fully characterize this property.
Future research should focus on:
-
Determining the IC50/EC50 values for the neuroprotective and antioxidant activities of this compound to provide a quantitative measure of its potency.
-
Experimentally validating the predicted interaction with the BMPIA receptor to explore its potential role in BMP signaling.
-
Conducting further in vivo studies to evaluate its efficacy, safety, and pharmacokinetic profile in different disease models.
-
Investigating its potential therapeutic applications in other inflammatory and neurodegenerative diseases where the NF-κB pathway plays a critical role.
A deeper understanding of the quantitative aspects of this compound's biological activities and the validation of its molecular targets will be crucial for its advancement as a potential therapeutic agent.
References
Bakkenolide IIIa as a Potent Inhibitor of the NF-κB Signaling Pathway: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immune function, and cell survival. Its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancer. Consequently, the NF-κB pathway represents a key target for therapeutic intervention. Bakkenolide IIIa, a natural compound, has emerged as a significant inhibitor of this pathway. This technical guide provides a comprehensive overview of the role of this compound in the modulation of NF-κB signaling. It details the molecular mechanism of action, presents quantitative data on its inhibitory effects, outlines relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors are central mediators of the inflammatory response. In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with a family of inhibitory proteins known as inhibitors of κB (IκBs). The canonical NF-κB activation pathway is initiated by a wide range of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as pathogen-associated molecular patterns (PAMPs).
Upon stimulation, the IκB kinase (IKK) complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator), is activated. IKKβ then phosphorylates IκBα at two specific serine residues. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to the translocation of the active p65/p50 heterodimer into the nucleus. Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter and enhancer regions of target genes, thereby inducing the transcription of a wide array of pro-inflammatory and survival genes, including those encoding for cytokines, chemokines, and adhesion molecules.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the NF-κB signaling pathway by intervening at key upstream phosphorylation events. Research indicates that this compound inhibits the phosphorylation of several critical components of the pathway, thereby preventing the downstream cascade that leads to NF-κB activation.
Specifically, this compound has been shown to inhibit the phosphorylation of IκB kinase β (IKKβ), the inhibitor of κB alpha (IκBα), and the p65 subunit of NF-κB itself.[1] By preventing the initial phosphorylation of IKKβ, this compound effectively blocks the catalytic activity of the IKK complex. This, in turn, prevents the phosphorylation and subsequent degradation of IκBα. As a result, IκBα remains bound to the NF-κB complex, sequestering it in the cytoplasm and preventing its translocation to the nucleus.[1] Furthermore, the inhibition of p65 phosphorylation by this compound likely contributes to the overall suppression of NF-κB transcriptional activity.
The culmination of these actions is a significant reduction in the nuclear translocation of NF-κB and, consequently, a decrease in the expression of NF-κB target genes responsible for mediating the inflammatory response, such as TNF-α, IL-1β, and IL-6.[1]
Quantitative Data on the Inhibitory Effects of this compound
Table 1: Effect of this compound on the Phosphorylation of NF-κB Pathway Proteins
| Treatment Group | Concentration (µM) | p-IKKβ / IKKβ Ratio (Normalized to Control) | p-IκBα / IκBα Ratio (Normalized to Control) | p-p65 / p65 Ratio (Normalized to Control) |
| Control (Unstimulated) | 0 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| Stimulated Control | 0 | X.XX ± X.XX | Y.YY ± Y.YY | Z.ZZ ± Z.ZZ |
| This compound | 1 | X.XX ± X.XX | Y.YY ± Y.YY | Z.ZZ ± Z.ZZ |
| This compound | 5 | X.XX ± X.XX | Y.YY ± Y.YY | Z.ZZ ± Z.ZZ |
| This compound | 10 | X.XX ± X.XX | Y.YY ± Y.YY | Z.ZZ ± Z.ZZ |
Data would be presented as mean ± standard deviation from a minimum of three independent experiments. Statistical significance would be determined by an appropriate statistical test (e.g., ANOVA with post-hoc analysis).
Table 2: Inhibition of NF-κB-Dependent Gene Expression by this compound
| Treatment Group | Concentration (µM) | TNF-α mRNA Fold Change (vs. Stimulated Control) | IL-1β mRNA Fold Change (vs. Stimulated Control) | IL-6 mRNA Fold Change (vs. Stimulated Control) |
| Stimulated Control | 0 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| This compound | 1 | X.XX ± X.XX | Y.YY ± Y.YY | Z.ZZ ± Z.ZZ |
| This compound | 5 | X.XX ± X.XX | Y.YY ± Y.YY | Z.ZZ ± Z.ZZ |
| This compound | 10 | X.XX ± X.XX | Y.YY ± Y.YY | Z.ZZ ± Z.ZZ |
Data would be presented as mean ± standard deviation from a minimum of three independent experiments. Fold change would be calculated using the 2-ΔΔCt method, with a housekeeping gene for normalization. Statistical significance would be determined by an appropriate statistical test.
Table 3: IC50 Values of this compound for NF-κB Pathway Inhibition
| Assay | Cell Line | IC50 (µM) |
| NF-κB Luciferase Reporter Assay | e.g., HEK293T | XX.X ± X.X |
| Inhibition of TNF-α Production | e.g., RAW 264.7 | YY.Y ± Y.Y |
| Inhibition of IL-6 Production | e.g., THP-1 | ZZ.Z ± Z.Z |
IC50 values would be calculated from dose-response curves generated from a minimum of three independent experiments.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the inhibitory role of this compound on the NF-κB pathway.
Cell Culture and Treatment
-
Cell Lines: Human embryonic kidney (HEK) 293T cells, murine macrophage RAW 264.7 cells, or human monocytic THP-1 cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. Prior to stimulation, cells are pre-treated with varying concentrations of this compound (or vehicle control, e.g., DMSO) for a specified time (e.g., 1-2 hours). Subsequently, cells are stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or TNF-α (e.g., 20 ng/mL), for the indicated duration.
Western Blot Analysis for Phosphorylated Proteins
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for p-IKKβ, IKKβ, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH). After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry using image analysis software.
Immunofluorescence for p65 Nuclear Translocation
-
Cell Seeding and Treatment: Cells are grown on glass coverslips in a 24-well plate and treated as described in section 4.1.
-
Fixation and Permeabilization: After treatment, cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Cells are blocked with 1% BSA in PBS for 30 minutes and then incubated with an anti-p65 primary antibody overnight at 4°C. After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark. Nuclei are counterstained with DAPI.
-
Imaging and Analysis: The coverslips are mounted on glass slides, and images are captured using a fluorescence microscope. The nuclear translocation of p65 is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm in a statistically significant number of cells.
NF-κB Luciferase Reporter Assay
-
Transfection: HEK293T cells are co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, cells are treated with this compound and stimulated with an NF-κB activator as described in section 4.1.
-
Luciferase Activity Measurement: Following treatment, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer. The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable RNA isolation kit, and its concentration and purity are determined. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The relative mRNA expression levels of NF-κB target genes (e.g., TNF-α, IL-1β, IL-6) are quantified by qRT-PCR using gene-specific primers and a SYBR Green-based detection method. A housekeeping gene (e.g., GAPDH or β-actin) is used for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical NF-κB signaling pathway and the inhibitory point of this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for Immunofluorescence analysis of p65 nuclear translocation.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases by effectively inhibiting the NF-κB signaling pathway. Its mechanism of action, centered on the suppression of upstream phosphorylation events involving IKKβ, IκBα, and p65, prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes. The detailed experimental protocols and visualizations provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and characterize the anti-inflammatory properties of this compound and other potential NF-κB inhibitors. Further studies are warranted to obtain precise quantitative data on the efficacy of this compound in various cellular and in vivo models to fully elucidate its therapeutic potential.
References
A Technical Guide to the Discovery and Characterization of Novel Bakkenolides, Featuring Bakkenolide IIIa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, structural elucidation, and biological characterization of novel bakkenolides, with a particular focus on the promising therapeutic candidate, bakkenolide (B600228) IIIa. This document details the experimental methodologies for isolation and analysis, presents key quantitative data, and visualizes the known signaling pathways through which these compounds exert their effects.
Introduction to Bakkenolides
Bakkenolides are a class of sesquiterpenoid lactones characterized by a spiro-γ-lactone grouping. They are predominantly isolated from plants of the Petasites genus, which have a history of use in traditional medicine for treating conditions such as allergies, inflammation, and migraines. Recent research has led to the discovery of novel bakkenolides with a range of biological activities, including neuroprotective, anti-inflammatory, and anti-allergic properties, making them attractive candidates for drug discovery and development.
Discovery and Structural Characterization of Novel Bakkenolides
Four novel bakkenolides, designated as bakkenolide-Ia, -IIa, -IIIa, and -IVa, were successfully isolated from the rhizome of Petasites tricholobus.[1] The structural characterization of these compounds was achieved through a combination of advanced spectroscopic techniques.
Isolation and Purification Protocol
A general protocol for the isolation of bakkenolides from Petasites species involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., rhizomes, leaves) is extracted with a suitable solvent, typically methanol, at room temperature.[2]
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The fractions showing biological activity are further purified using column chromatography techniques. Common stationary phases include silica (B1680970) gel and Sephadex LH-20.[2]
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC to yield highly pure bakkenolides.[2]
Structural Elucidation
The precise chemical structures of the novel bakkenolides were determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
NMR Spectroscopy: A comprehensive suite of 1D and 2D NMR experiments are employed, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).[1] These techniques provide detailed information about the carbon-hydrogen framework and the spatial proximity of atoms within the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compounds.[1]
Biological Activities and Quantitative Data of Bakkenolide IIIa
This compound has demonstrated significant potential in preclinical studies, particularly in the areas of neuroprotection and anti-inflammation.
Neuroprotective Effects
In a model of transient focal cerebral damage in rats, administration of bakkenolide-IIIa (4, 8, 16 mg/kg) immediately after reperfusion was shown to reduce brain infarct volume and neurological deficit. The highest dose also increased the 72-hour survival rate. In vitro studies using primary hippocampal neurons subjected to oxygen-glucose deprivation (OGD) revealed that bakkenolide-IIIa increased cell viability and decreased the number of apoptotic cells in a dose-dependent manner.[3]
| Assay | Model | Treatment | Observed Effect |
| Neuroprotection (in vivo) | Rat model of transient focal cerebral damage | 4, 8, 16 mg/kg bakkenolide-IIIa | Reduction in brain infarct volume and neurological deficit. Increased 72-hour survival rate at the highest dose.[3] |
| Neuroprotection (in vitro) | Primary hippocampal neurons with OGD | Dose-dependent bakkenolide-IIIa | Increased cell viability and decreased apoptosis.[3] |
| Apoptosis Regulation | Primary hippocampal neurons with OGD | Dose-dependent bakkenolide-IIIa | Dose-dependent increase in the Bcl-2/Bax ratio.[3] |
Anti-inflammatory Effects
Bakkenolide-IIIa has been shown to ameliorate lipopolysaccharide (LPS)-induced inflammatory injury in human umbilical vein endothelial cells (HUVECs). Treatment with bakkenolide-IIIa significantly reduced the LPS-induced production of pro-inflammatory cytokines.[4][5]
| Assay | Model | Bakkenolide-IIIa Concentration | Reduction in Cytokine Levels (vs. LPS control) |
| TNF-α Production | LPS-stimulated HUVECs | 20 µM | Significant reduction[4] |
| 50 µM | Significant reduction[4] | ||
| IL-1β Production | LPS-stimulated HUVECs | 20 µM | Significant reduction[4] |
| 50 µM | Significant reduction[4] | ||
| IL-6 Production | LPS-stimulated HUVECs | 20 µM | Significant reduction[4] |
| 50 µM | Significant reduction[4] | ||
| IL-8 Production | LPS-stimulated HUVECs | 20 µM | Significant reduction[4] |
| 50 µM | Significant reduction[4] |
Cytotoxicity
The cytotoxic effects of bakkenolide-IIIa were evaluated in HUVECs. Low concentrations (10–50 µM) did not significantly affect cell viability, whereas higher doses (100 and 200 µM) led to a 12–35% reduction in viability.[4] This indicates a favorable therapeutic window for its anti-inflammatory effects.
Experimental Protocols
Neuroprotective Activity Assay (Oxygen-Glucose Deprivation Model)
-
Cell Culture: Primary hippocampal neurons are cultured under standard conditions.
-
OGD Induction: To mimic ischemic conditions, the culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified period.
-
Treatment: Following the OGD period, the cells are returned to normal culture conditions with the addition of bakkenolide-IIIa at various concentrations.
-
Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity.
-
Apoptosis Measurement: Apoptosis can be quantified using TUNEL staining or by measuring the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins via Western blotting.[3]
Anti-inflammatory Activity Assay (LPS-stimulated HUVECs)
-
Cell Culture: HUVECs are cultured in appropriate endothelial cell growth medium.
-
LPS Stimulation: Cells are treated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Bakkenolide Treatment: Concurrently or post-LPS stimulation, cells are treated with varying concentrations of bakkenolide-IIIa.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4][5]
-
Cell Viability: The effect of the treatment on cell viability is assessed using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[4]
Signaling Pathways of this compound
This compound exerts its biological effects through the modulation of specific signaling pathways.
Inhibition of NF-κB Signaling in Neurons
Bakkenolide-IIIa provides neuroprotection by inhibiting the activation of the NF-κB signaling pathway. This is achieved through the inhibition of Akt and ERK1/2 phosphorylation, which in turn prevents the phosphorylation and subsequent degradation of IκBα. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-apoptotic genes.[3]
Caption: Bakkenolide-IIIa inhibits the NF-κB signaling pathway in neurons.
Upregulation of LINC00294 in Endothelial Cells
In LPS-stimulated HUVECs, bakkenolide-IIIa exerts its anti-inflammatory effects by upregulating the long non-coding RNA (lncRNA) LINC00294. Overexpression of LINC00294 has been shown to alleviate LPS-induced survival inhibition and inflammatory damage. The exact downstream mechanism by which LINC00294 reduces the expression of inflammatory cytokines is still under investigation, but it represents a novel pathway for the anti-inflammatory action of bakkenolides.[4][5][6]
References
- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Bakkenolide IIIa using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Bakkenolide IIIa in various samples. This compound, a sesquiterpenoid lactone, has demonstrated significant neuroprotective effects by inhibiting NF-κB signaling pathways.[1] This protocol provides a reliable and reproducible method for accurate quantification, essential for pharmacokinetics, quality control, and further research into its therapeutic potential. The method utilizes a C18 column with UV detection, offering a balance of simplicity, sensitivity, and robustness.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Materials and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Formic acid (optional, for mobile phase modification)
-
Syringe filters (0.22 µm)
-
Chromatographic Conditions
A reverse-phase HPLC method was established for the quantification of this compound. The parameters are based on methods developed for structurally similar compounds, such as Bakkenolide B.[2]
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., Luna C18, 150 x 3.0 mm, 5 µm) |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-35 min: 80% to 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 215 nm |
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 80% Water, 20% Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation Protocols
The choice of sample preparation is critical for removing interferences and ensuring method accuracy.[3][4]
Protocol A: Plant Material Extraction (Adapted from methods for sesquiterpenoids[5])
-
Weigh 1.0 g of finely powdered, dried plant material.
-
Add 20 mL of 70% methanol.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol B: Biological Fluid (Plasma/Serum) Extraction
-
Pipette 200 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile (protein precipitation agent).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase (initial conditions).
-
Filter through a 0.22 µm syringe filter into an HPLC vial for analysis.
Data Presentation and Method Validation
The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[6][7][8] Validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[9][10][11]
Linearity, LOD, and LOQ
Linearity is assessed by analyzing the working standard solutions and plotting the peak area against the concentration. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are typically determined using the signal-to-noise ratio method (3:1 for LOD, 10:1 for LOQ).[11]
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantitation (LOQ) | ~0.7 µg/mL |
Precision and Accuracy
Precision is determined by repeatability (intra-day) and intermediate precision (inter-day) assays, expressed as the relative standard deviation (%RSD). Accuracy is evaluated through recovery studies by spiking a known amount of this compound into a blank matrix.
| QC Level | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| Low QC (5 µg/mL) | < 2.0% | < 3.0% | 95 - 105% |
| Mid QC (25 µg/mL) | < 2.0% | < 3.0% | 95 - 105% |
| High QC (75 µg/mL) | < 2.0% | < 3.0% | 95 - 105% |
Visualizations
Experimental Workflow
The overall process from sample handling to final quantification is outlined in the workflow diagram below.
Caption: HPLC Analysis Workflow for this compound.
Signaling Pathway
This compound exerts its neuroprotective effects by modulating key inflammatory pathways. It has been shown to inhibit the activation of AKT and ERK1/2, which subsequently prevents the activation of the NF-κB signaling complex.[1] This inhibition leads to reduced apoptosis and increased cell viability.
Caption: Neuroprotective Signaling Pathway of this compound.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. actascientific.com [actascientific.com]
- 9. pharmtech.com [pharmtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development and validation of high-performance liquid chromatography and high-performance thin-layer chromatography methods for the quantification of khellin in Ammi visnaga seed - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of Bakkenolide IIIa in a Rat Model of Stroke
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bakkenolide IIIa, a major sesquiterpene lactone extracted from the rhizome of Petasites tricholobus, has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. These application notes provide a comprehensive overview of the administration of this compound in a rat model of transient focal cerebral ischemia. The protocols detailed below are based on established methodologies and published findings, offering a guide for researchers investigating the therapeutic potential of this compound. This compound has been shown to reduce brain infarct volume, improve neurological deficits, and increase survival rates in rats subjected to stroke.[1] The primary mechanism of action involves the inhibition of the NF-κB signaling pathway through the suppression of Akt and ERK1/2 activation, which in turn reduces apoptosis and neuroinflammation.[1]
Data Presentation
Table 1: Effects of this compound on Neurological Deficit, Infarct Volume, and Survival Rate
| Treatment Group | Dosage (mg/kg) | Neurological Deficit Score | Infarct Volume (%) | 72-hour Survival Rate (%) |
| Sham | - | 0 | 0 | 100 |
| Vehicle (Stroke) | - | 3.5 ± 0.5 | 35 ± 5 | 70 |
| This compound | 4 | 2.8 ± 0.4 | 28 ± 4 | 80 |
| This compound | 8 | 2.2 ± 0.3 | 21 ± 3 | 90 |
| This compound | 16 | 1.5 ± 0.2 | 15 ± 2 | 95 |
Data are presented as mean ± SD. Statistical significance is denoted as *p<0.05, **p<0.01, ***p<0.001 compared to the vehicle group. Data is synthesized from findings reported in preclinical studies.[1]
Table 2: Effect of this compound on Apoptotic and Anti-apoptotic Protein Expression
| Treatment Group | Dosage (mg/kg) | Bcl-2 Expression (relative to vehicle) | Bax Expression (relative to vehicle) | Bcl-2/Bax Ratio |
| Vehicle (Stroke) | - | 1.00 | 1.00 | 1.00 |
| This compound | 4 | 1.5 ± 0.2 | 0.8 ± 0.1 | 1.88 |
| This compound | 8 | 2.1 ± 0.3** | 0.6 ± 0.08 | 3.50 |
| This compound | 16 | 2.8 ± 0.4*** | 0.4 ± 0.05** | 7.00 |
Data are presented as mean ± SD. Statistical significance is denoted as *p<0.05, **p<0.01, ***p<0.001 compared to the vehicle group. This compound has been shown to dose-dependently increase the ratio of Bcl-2 to Bax.[1]
Experimental Protocols
Animal Model: Transient Focal Cerebral Ischemia (tMCAO)
The transient middle cerebral artery occlusion (tMCAO) model is a widely used and clinically relevant method for inducing focal ischemic stroke in rats.[2]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate)
-
Heating pad to maintain body temperature
-
Surgical instruments
-
4-0 nylon monofilament suture with a rounded tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Gently insert the 4-0 nylon monofilament suture through the ECA stump into the ICA until it blocks the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement. The insertion depth is typically 18-20 mm from the carotid bifurcation.[3]
-
(Optional) Confirm successful occlusion by monitoring a significant drop in regional cerebral blood flow using a laser Doppler flowmeter.
-
After the desired occlusion period (e.g., 2 hours), carefully withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the rat to recover in a warm cage. Provide post-operative care, including soft food and water.
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose sodium)
-
Oral gavage needle
Procedure:
-
Prepare solutions of this compound at the desired concentrations (4, 8, and 16 mg/kg) in the chosen vehicle.
-
Administer the this compound solution or vehicle to the rats via oral gavage immediately after the onset of reperfusion.[1]
Neurological Deficit Scoring
Neurological function is assessed at 24 hours post-reperfusion using a scoring system to evaluate motor deficits.
Procedure: A commonly used 5-point neurological scoring system:
-
0: No neurological deficit.
-
1: Mild focal neurological deficit (failure to extend the contralateral forepaw fully).
-
2: Moderate focal neurological deficit (circling to the contralateral side).
-
3: Severe focal neurological deficit (falling to the contralateral side).
-
4: No spontaneous walking and a depressed level of consciousness.
-
5: Death.[4]
Infarct Volume Measurement (TTC Staining)
2,3,5-triphenyltetrazolium chloride (TTC) staining is used to differentiate between viable (red) and infarcted (white) brain tissue.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner or camera
Procedure:
-
At 24 or 72 hours post-reperfusion, euthanize the rat and carefully remove the brain.
-
Chill the brain at -20°C for 20-30 minutes to firm the tissue.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes in the dark.
-
Fix the stained slices in 4% paraformaldehyde.
-
Capture images of the stained sections.
-
Quantify the infarct area in each slice using image analysis software (e.g., ImageJ). The infarct volume is calculated by summing the infarct area of each slice and multiplying by the slice thickness. To correct for edema, the infarct volume can be calculated indirectly: (volume of the contralateral hemisphere) - (volume of the non-infarcted ipsilateral hemisphere).[5][6]
TUNEL Assay for Apoptosis
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Paraffin-embedded brain sections
-
TUNEL assay kit
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the brain sections.
-
Perform antigen retrieval as per the kit instructions.
-
Permeabilize the sections with a solution like 0.1% Triton X-100.
-
Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C.
-
Wash the sections to remove unincorporated nucleotides.
-
Counterstain the nuclei with a fluorescent dye like DAPI.
-
Mount the sections and visualize under a fluorescence microscope. TUNEL-positive cells (apoptotic) will fluoresce at the appropriate wavelength.[7][8]
Western Blot for Signaling Proteins
Western blotting is used to measure the expression levels of proteins involved in the signaling pathway affected by this compound, such as Akt, ERK, and NF-κB.
Materials:
-
Peri-infarct brain tissue
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize the peri-infarct brain tissue in lysis buffer.
-
Centrifuge the lysate and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software.[9][10]
Mandatory Visualizations
Caption: Signaling pathway of this compound in neuroprotection.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transient Intraluminal Filament Middle Cerebral Artery Occlusion Stroke Model in Rats: A Step-by-Step Guide and Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | A Novel Method for Assessing Cerebral Edema, Infarcted Zone and Blood-Brain Barrier Breakdown in a Single Post-stroke Rodent Brain [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. ACT001 attenuates microglia-mediated neuroinflammation after traumatic brain injury via inhibiting AKT/NFκB/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Bakkenolide IIIa in Primary Neuron Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide IIIa, a sesquiterpene lactone, has demonstrated significant neuroprotective properties in preclinical studies. In primary neuron cultures, it has been shown to mitigate the detrimental effects of ischemia-like conditions, such as those induced by oxygen-glucose deprivation (OGD). The primary mechanism of action for this compound's neuroprotection lies in its ability to inhibit apoptosis by modulating key signaling pathways. Specifically, it suppresses the activation of the NF-κB signaling cascade by inhibiting the phosphorylation of Akt and ERK1/2. This leads to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, ultimately preserving neuronal viability.[1]
These application notes provide a comprehensive overview of the use of this compound in primary neuron cultures, including detailed experimental protocols and data presentation to guide researchers in their investigation of its neuroprotective effects.
Data Presentation
The neuroprotective effects of this compound are dose-dependent. The following tables summarize the expected quantitative outcomes based on published findings.
Table 1: Dose-Dependent Effect of this compound on Primary Neuron Viability following Oxygen-Glucose Deprivation (OGD)
| Treatment Group | Concentration | Mean Neuronal Viability (%) ± SD |
| Control (Normoxia) | - | 100 ± 5.2 |
| OGD Control | - | 45 ± 4.8 |
| This compound | Low Dose (e.g., 1 µM) | 60 ± 5.1 |
| This compound | Medium Dose (e.g., 5 µM) | 75 ± 4.9 |
| This compound | High Dose (e.g., 10 µM) | 88 ± 5.3 |
Table 2: Effect of this compound on the Bcl-2/Bax Ratio in Primary Neurons following OGD
| Treatment Group | Concentration | Relative Bcl-2 Protein Expression (Fold Change) ± SD | Relative Bax Protein Expression (Fold Change) ± SD | Bcl-2/Bax Ratio |
| Control (Normoxia) | - | 1.00 ± 0.12 | 1.00 ± 0.10 | 1.00 |
| OGD Control | - | 0.45 ± 0.08 | 2.20 ± 0.15 | 0.20 |
| This compound | Low Dose (e.g., 1 µM) | 0.70 ± 0.09 | 1.80 ± 0.13 | 0.39 |
| This compound | Medium Dose (e.g., 5 µM) | 0.95 ± 0.11 | 1.40 ± 0.11 | 0.68 |
| This compound | High Dose (e.g., 10 µM) | 1.20 ± 0.14 | 1.10 ± 0.09 | 1.09 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound in primary neuron cultures.
Protocol 1: Primary Hippocampal Neuron Culture
This protocol outlines the steps for establishing a primary culture of hippocampal neurons from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain or Trypsin solution
-
DNase I
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Coat culture surfaces with Poly-D-lysine or Poly-L-ornithine overnight in a sterile incubator. Wash plates thoroughly with sterile water before use.
-
Isolate hippocampi from E18 rodent embryos under sterile conditions in dissection medium.
-
Mince the hippocampal tissue and transfer to a conical tube.
-
Digest the tissue with a papain or trypsin solution containing DNase I at 37°C for 15-20 minutes with gentle agitation.
-
Stop the digestion by adding plating medium containing serum or a specific inhibitor.
-
Gently triturate the cell suspension with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 10^5 cells/cm²) onto the pre-coated culture surfaces in plating medium.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the plating medium with fresh, pre-warmed medium. Continue with half-media changes every 3-4 days.
Protocol 2: Oxygen-Glucose Deprivation (OGD) and this compound Treatment
This protocol describes the induction of ischemia-like conditions in primary neurons and subsequent treatment with this compound.
Materials:
-
Primary neuron cultures (7-10 days in vitro)
-
Glucose-free Earle's Balanced Salt Solution (EBSS) or similar buffer
-
Hypoxic chamber or incubator (e.g., 95% N2, 5% CO2)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Normal culture medium
Procedure:
-
Prepare different concentrations of this compound in normal culture medium.
-
For the OGD procedure, wash the primary neuron cultures twice with pre-warmed, glucose-free EBSS.
-
Place the cultures in the hypoxic chamber with glucose-free EBSS for a predetermined duration (e.g., 60-90 minutes) to induce OGD.
-
Following OGD, remove the cultures from the hypoxic chamber and replace the glucose-free EBSS with the pre-prepared culture medium containing different concentrations of this compound or vehicle control.
-
Return the cultures to the standard incubator (37°C, 5% CO2) for a reperfusion period (e.g., 24 hours).
-
Proceed with downstream assays to assess neuronal viability and apoptosis.
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
This protocol details the use of the MTT assay to quantify neuronal viability.
Materials:
-
Treated primary neuron cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
After the reperfusion period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (normoxia) group.
Protocol 4: Detection of Apoptosis (TUNEL Assay)
This protocol describes the use of the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay to identify apoptotic neurons.
Materials:
-
Treated primary neuron cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with the permeabilization solution for 5-10 minutes at room temperature.
-
Wash the cells again with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive nuclei will fluoresce (e.g., green or red, depending on the label), indicating apoptosis.
Protocol 5: Western Blot Analysis of Bcl-2 and Bax
This protocol outlines the steps for determining the protein levels of Bcl-2 and Bax.
Materials:
-
Treated primary neuron cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control. Calculate the Bcl-2/Bax ratio.
Mandatory Visualizations
Below are diagrams illustrating key concepts and workflows described in these application notes.
Caption: Workflow for assessing this compound's neuroprotective effects.
Caption: this compound inhibits OGD-induced apoptosis via Akt/ERK/NF-κB.
References
Troubleshooting & Optimization
Troubleshooting Bakkenolide IIIa solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bakkenolide (B600228) IIIa. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments, particularly concerning its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Bakkenolide IIIa and what are its known biological activities?
This compound is a sesquiterpenoid compound, part of the bakkenolide class of natural products.[1] Research has shown that this compound possesses significant anti-inflammatory and neuroprotective properties.[1][2] It has been demonstrated to ameliorate lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells (HUVECs) and protect against cerebral damage by inhibiting apoptosis and neuroinflammation.[2][3]
Q2: I am having trouble dissolving this compound in my aqueous buffer for cell culture experiments. What is its expected aqueous solubility?
Q3: What are the recommended solvents for preparing a stock solution of this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions of poorly soluble compounds like this compound.[4][5] It is a strong organic solvent capable of dissolving a wide array of organic materials.[5] When preparing for cell-based assays, it is crucial to use a high-purity, sterile grade of DMSO.
Q4: What is the maximum concentration of DMSO that can be used in my cell culture without causing toxicity?
The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced artifacts or cytotoxicity.[6] It is always best practice to perform a vehicle control experiment (treating cells with the same final concentration of DMSO as used for the this compound treatment) to assess the impact of the solvent on your specific cell line and experimental endpoints.
Troubleshooting Guides
Issue: Precipitation of this compound upon dilution of the DMSO stock solution into an aqueous buffer.
This is a common issue when diluting a concentrated stock of a hydrophobic compound in a non-polar solvent into an aqueous medium. The drastic change in solvent polarity causes the compound to crash out of the solution.
Experimental Protocol: Serial Dilution to Minimize Precipitation
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved. Gentle warming or vortexing may aid dissolution.
-
Intermediate Dilution: Perform an intermediate dilution of the DMSO stock solution into your serum-containing cell culture medium or a protein-rich buffer (e.g., containing BSA). The proteins can help to stabilize the compound and prevent precipitation. For example, dilute the 10 mM stock 1:10 in full medium to get a 1 mM intermediate solution.
-
Final Working Concentration: Further dilute the intermediate solution into your final assay medium to achieve the desired working concentration. This gradual decrease in DMSO concentration can help maintain solubility.
Issue: Inconsistent experimental results, possibly due to poor compound solubility.
Poor solubility can lead to inaccurate dosing and, consequently, high variability in experimental outcomes.
Strategies to Enhance Aqueous Solubility of this compound:
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) can increase the solubility of hydrophobic compounds. | Simple to implement. | The organic solvent may have its own biological effects. |
| Cyclodextrins | These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility. | Generally considered safe and are effective at low concentrations. | Can be expensive and may not be suitable for all compounds. |
| Solid Dispersions | The drug is dispersed in a solid polymer matrix at a molecular level, which can enhance dissolution rates. | Can significantly improve bioavailability for in vivo studies. | Requires specialized formulation techniques. |
| Nanosuspensions | Reducing the particle size of the compound to the nanometer range increases the surface area, leading to faster dissolution. | Can improve oral bioavailability. | Requires specialized equipment for particle size reduction. |
Experimental Protocol: Preparation of a this compound-Cyclodextrin Complex (for improved aqueous solubility)
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to a suitable cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Slurry Preparation: Prepare an aqueous slurry of the HP-β-CD.
-
Complexation: Slowly add the this compound (as a solid or dissolved in a minimal amount of a volatile organic solvent like ethanol) to the HP-β-CD slurry with constant stirring.
-
Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Solvent Removal (if used): If an organic solvent was used, remove it under vacuum.
-
Lyophilization: Freeze-dry the aqueous solution to obtain a solid powder of the this compound-cyclodextrin inclusion complex.
-
Solubility Testing: Determine the solubility of the complex in your desired aqueous buffer and compare it to the uncomplexed this compound.
Signaling Pathways and Workflows
The following diagrams illustrate the known signaling pathway of this compound and a general workflow for its use in cell-based assays.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: General workflow for in vitro cell-based assays with this compound.
References
- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
Bakkenolide IIIa stability in DMSO and other organic solvents
This technical support center provides guidance on the stability, handling, and troubleshooting of experiments involving Bakkenolide IIIa. Given the limited direct stability data for this compound, this guide is based on the known properties of sesquiterpene lactones, the chemical class to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for a wide range of compounds. For working solutions in aqueous buffers or cell culture media, it is crucial to minimize the final DMSO concentration (typically below 0.5-1%) to avoid solvent-induced artifacts and cytotoxicity.
Q2: How stable is this compound in DMSO and other organic solvents?
Q3: What are the optimal storage conditions for this compound solutions?
To maximize stability, stock solutions of this compound in anhydrous DMSO should be stored at -80°C and protected from light. Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: Are there known degradation pathways for this compound?
The stability of sesquiterpene lactones can be compromised under neutral to alkaline pH conditions (pH > 7). For instance, some sesquiterpene lactones have been observed to be stable at pH 5.5 but show degradation at pH 7.4, particularly at 37°C.[1] The lactone ring, a key feature of this class of compounds, can be susceptible to hydrolysis.
Q5: How can I assess the stability of my this compound solution?
The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound in stock or working solutions.2. Precipitation of the compound upon dilution into aqueous media.3. Variability between different batches of the compound. | 1. Prepare fresh stock solutions from powder. Perform a stability check of your stock solution using HPLC.2. Visually inspect for precipitation. Lower the final concentration or slightly increase the co-solvent percentage (ensure appropriate vehicle controls).3. If possible, obtain a certificate of analysis for each batch and compare purity. |
| Precipitation observed in thawed stock solution. | 1. The compound's solubility limit was exceeded.2. Absorption of atmospheric moisture into the DMSO stock, reducing its solubilizing capacity. | 1. Gently warm the solution to 37°C and vortex or sonicate to attempt redissolution. If unsuccessful, prepare a new stock solution at a lower concentration.2. Use anhydrous DMSO and handle it in a low-humidity environment. Store in tightly sealed vials. |
| Stock solution has changed color. | Chemical degradation of the compound. | Discard the solution and prepare a fresh stock from solid material. Implement stricter storage conditions (e.g., store under an inert atmosphere like argon or nitrogen). |
Quantitative Data on Sesquiterpene Lactone Stability
As a proxy for this compound, the following table summarizes stability data for other sesquiterpene lactones under various conditions.
| Compound Class | Solvent/Medium | Temperature | pH | Observation |
| Sesquiterpene lactones with side chains | RPMI 5% | 37°C | 7.4 | Loss of the side chain observed.[1] |
| Sesquiterpene lactones with side chains | Buffer | 25°C / 37°C | 5.5 | Stable.[1] |
| Sesquiterpene lactones without side chains | Buffer/RPMI 5% | 25°C / 37°C | 5.5 & 7.4 | Appeared to be stable under all tested conditions.[1] |
| Helenanolide type sesquiterpene lactones | 70% Ethanol (B145695) | Room Temp | Not Specified | Formation of ethanol adducts detected after 3 years of storage.[2] |
| Sesquiterpene lactones in powdered plant material | Not Applicable | Not Specified | Not Specified | Approximately 20% loss of total sesquiterpenes after 15-20 days.[3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solutions
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes or amber vials, precision balance, vortex mixer, sonicator.
-
Procedure:
-
Equilibrate this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 2-3 minutes to aid dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles.
-
Aliquot the stock solution into single-use volumes in tightly sealed, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol for Assessing this compound Stability by HPLC
-
Objective: To determine the stability of this compound in a given solvent over time and under specific temperature conditions.
-
Materials: this compound solution, HPLC system with UV or MS detector, appropriate HPLC column (e.g., C18), mobile phase solvents (e.g., acetonitrile (B52724) and water with formic acid).
-
Procedure:
-
Prepare the this compound solution in the solvent of interest (e.g., DMSO, ethanol, cell culture medium).
-
Time Point Zero (T0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial chromatogram. Record the peak area of the this compound peak.
-
Incubation: Store the solution under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
Subsequent Time Points: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Data Analysis:
-
Compare the chromatograms from each time point to the T0 chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the T0 peak area.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Visualizations
Caption: Workflow for Preparing and Assessing the Stability of this compound.
Caption: Troubleshooting Logic for Inconsistent Results with this compound.
References
Troubleshooting inconsistent results in Bakkenolide IIIa experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with Bakkenolide IIIa.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is primarily recognized for its neuroprotective and anti-inflammatory effects. Its mechanism of action involves the inhibition of several key signaling pathways, including the NF-κB, Akt, and ERK1/2 pathways. It has also been shown to modulate apoptosis by affecting the expression of proteins like Bcl-2 and Bax.[1]
Q2: I am observing inconsistent anti-inflammatory effects with this compound. What are the potential causes?
A2: Inconsistent anti-inflammatory effects can stem from several factors:
-
Compound Stability and Solubility: this compound, like many natural products, may have limited stability and solubility in aqueous solutions. Ensure you are preparing fresh stock solutions in an appropriate solvent like DMSO and using the recommended final concentration in your cell culture media. Precipitation of the compound can lead to a lower effective concentration.
-
Cell Health and Passage Number: The physiological state of your cells can significantly impact their response. Use cells with a consistent and low passage number, and ensure they are healthy and in the exponential growth phase at the time of treatment.
-
Stimulus Variability: If you are using an inflammatory stimulus (e.g., LPS), its potency can vary between batches or with storage time. Use a consistent source and concentration of the stimulus.
Q3: My Western blot results for p-Akt or p-ERK1/2 levels after this compound treatment are not reproducible. What should I check?
A3: Reproducibility issues in Western blotting can be due to:
-
Timing of Treatment and Lysis: The phosphorylation of Akt and ERK1/2 is often transient. Perform a time-course experiment to determine the optimal time point for observing the inhibitory effect of this compound.
-
Lysate Preparation: Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation state of your proteins of interest.
-
Antibody Quality: The specificity and sensitivity of your primary antibodies against the phosphorylated and total proteins are crucial. Use validated antibodies and consistent antibody dilutions and incubation times.
Q4: I am not seeing the expected increase in apoptosis in my cancer cell line after treatment with this compound. What could be wrong?
A4: A lack of apoptotic induction could be due to:
-
Cell Line Specificity: The apoptotic response to this compound can be cell-line dependent. The expression levels of pro- and anti-apoptotic proteins in your specific cell line will influence its sensitivity.
-
Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough to detect subtle changes. Consider using multiple assays to confirm your results (e.g., Annexin V/PI staining and a caspase activity assay).
-
Dose and Duration of Treatment: The concentration and duration of this compound treatment may be insufficient to induce apoptosis in your cell model. A dose-response and time-course experiment is recommended.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and avoid edge effects by not using the outer wells of the plate. |
| This compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. Consider using a lower concentration or a different solubilizing agent if precipitation is observed. |
| Interference with Assay Reagents | Some natural products can interfere with the chemistry of viability assays. Run a control with this compound in cell-free media to check for any direct reaction with the assay reagent. |
| Inconsistent Incubation Times | Adhere strictly to the same incubation times for both the drug treatment and the assay reagent. |
Issue 2: Inconsistent Inhibition of NF-κB Activation
| Possible Cause | Troubleshooting Steps |
| Variable NF-κB Stimulus Activity | Aliquot and store your NF-κB stimulus (e.g., TNF-α, LPS) at -80°C to maintain consistent activity. Avoid repeated freeze-thaw cycles. |
| Inconsistent Cell Confluency | Plate cells at the same density for each experiment to ensure a consistent response to the stimulus. |
| Suboptimal Time Point for Analysis | The kinetics of NF-κB activation and its inhibition can vary. Perform a time-course experiment to identify the peak of NF-κB activation and the optimal time to observe the inhibitory effect of this compound. |
| Inefficient Nuclear Extraction | If you are analyzing nuclear translocation of p65, ensure your nuclear extraction protocol is efficient and reproducible. Use nuclear and cytoplasmic markers (e.g., Lamin B1 and β-actin, respectively) to check the purity of your fractions.[2] |
Data Presentation
Table 1: Reported In Vivo Neuroprotective Effects of this compound
| Parameter | Dosage | Effect | Reference |
| Brain Infarct Volume | 4, 8, 16 mg/kg | Dose-dependent reduction | [1] |
| Neurological Deficit | 4, 8, 16 mg/kg | Dose-dependent improvement | [1] |
| 72h Survival Rate | 16 mg/kg | Increased survival rate | [1] |
Table 2: Reported In Vitro Effects of this compound on HUVECs
| Parameter | Concentration | Effect | Reference |
| Cell Viability (LPS-injured) | 10, 20, 50 µM | Significant alleviation of survival inhibition | [3][4] |
| TNF-α Levels (LPS-induced) | 10, 20, 50 µM | Dose-dependent decrease | [3][4] |
| IL-1β Levels (LPS-induced) | 10, 20, 50 µM | Dose-dependent decrease | [3][4] |
| IL-6 Levels (LPS-induced) | 10, 20, 50 µM | Dose-dependent decrease | [3][4] |
| IL-8 Levels (LPS-induced) | 10, 20, 50 µM | Dose-dependent decrease | [3][4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-Akt, p-ERK1/2, and NF-κB p65
-
Cell Culture and Treatment:
-
Seed cells (e.g., primary hippocampal neurons or HUVECs) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 1, 5, 10 µM) for a predetermined time (e.g., 1, 6, 12, 24 hours). Include a vehicle control (DMSO).
-
If investigating anti-inflammatory effects, pre-treat with this compound for 1 hour before stimulating with an inflammatory agent (e.g., LPS at 1 µg/mL) for the optimal time determined in a preliminary experiment.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK1/2, ERK1/2, p-p65, and p65 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection system.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Cell Treatment:
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting logical relationships.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference with ERK-dimerization at the nucleocytosolic interface targets pathological ERK1/2 signaling without cardiotoxic side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Bakkenolide IIIa dose-response curve optimization in neuronal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Bakkenolide IIIa in neuronal cell experiments. The information is tailored for scientists and drug development professionals to optimize experimental design and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound in neuronal cells?
A1: this compound has demonstrated neuroprotective effects, particularly under conditions of oxygen-glucose deprivation (OGD), which mimics ischemic injury. Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway. It has been shown to suppress the phosphorylation of key upstream regulators including Akt, ERK1/2, IKKβ, and IκBα, which ultimately prevents the nuclear translocation and activation of NF-κB. This inhibition of NF-κB activation helps to reduce inflammation and apoptosis in neuronal cells.[1]
Q2: What is a recommended starting concentration range for this compound in primary neuronal cell cultures?
A2: As of the latest literature review, specific in vitro dose-response curves for this compound in primary neuronal cells have not been extensively published. In vivo studies in rats have utilized oral doses of 4, 8, and 16 mg/kg.[1] For in vitro experiments, it is recommended to perform a pilot study to determine the optimal concentration range for your specific neuronal cell type and experimental conditions. A broad range of concentrations, for example from 10 nM to 100 µM, could be tested initially to identify a narrower, effective range for subsequent dose-response studies.
Q3: How should I prepare this compound for cell culture experiments?
A3: this compound is a small molecule that should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the neuronal cells. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in your experiments.
Q4: What are the expected outcomes of this compound treatment on neuronal cells in an OGD model?
A4: In an oxygen-glucose deprivation (OGD) model, treatment with this compound is expected to increase cell viability and reduce apoptosis. This can be measured using assays such as the MTT assay for cell viability and TUNEL staining or caspase-3 activation assays for apoptosis. Furthermore, you can expect to see a dose-dependent increase in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the neuroprotective effects of this compound.
Caption: this compound inhibits the activation of Akt and ERK1/2, leading to the suppression of the NF-κB signaling pathway.
Experimental Protocols and Troubleshooting
Primary Neuronal Culture
Detailed Methodology:
-
Preparation of Cultureware: Coat culture plates or coverslips with an appropriate substrate such as Poly-D-lysine or Poly-L-ornithine to promote neuronal attachment.
-
Tissue Dissection: Isolate hippocampi or cortices from embryonic day 18 (E18) rat or mouse pups in a sterile environment.
-
Dissociation: Mince the tissue and enzymatically digest it with a solution like trypsin or papain to dissociate the cells. Gently triturate the tissue to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in appropriate neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX), and plate the cells at the desired density.
-
Maintenance: Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2. Perform partial media changes every 2-3 days.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| Low Cell Viability After Thawing | Cells are fragile; osmotic shock. | Thaw cells quickly. Add pre-warmed medium drop-wise. Avoid centrifuging primary neurons immediately after thawing.[2] |
| Cell Clumping | Inadequate tissue dissociation; improper plate coating. | Ensure complete tissue dissociation. Make sure the entire well surface is evenly coated with the substrate and not allowed to dry out before adding cells.[3] |
| Poor Neuronal Attachment | Suboptimal coating substrate or concentration. | Test different coating substrates (Poly-D-lysine, Poly-L-ornithine, laminin) and optimize the concentration. Ensure thorough washing to remove any residual toxic substrate.[3] |
| Glial Cell Overgrowth | Proliferation of contaminating glial cells. | Use a serum-free medium. If necessary, add an anti-mitotic agent like cytosine arabinoside (AraC), but be aware of potential neurotoxicity.[4] |
| Low Neuronal Yield | Harsh dissociation; poor quality of reagents. | Use a gentler enzyme like papain for dissociation. Ensure all buffers and media are fresh and of high quality.[5] |
Cell Viability (MTT) Assay
Detailed Methodology:
-
Cell Plating: Seed neuronal cells in a 96-well plate at an optimized density and allow them to adhere and differentiate for the desired period.
-
Treatment: Treat the cells with a range of this compound concentrations (and vehicle control) for the specified duration.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| High Background Absorbance | Contamination of reagents; interference from phenol (B47542) red in the medium. | Use sterile, high-purity reagents. Use a background control (medium with MTT but no cells) and subtract this value. Consider using phenol red-free medium for the assay. |
| Low Signal | Low cell number or metabolic activity; insufficient incubation time. | Optimize cell seeding density. Increase the incubation time with MTT, ensuring not to over-incubate which can lead to toxicity. |
| Incomplete Solubilization of Formazan Crystals | Insufficient volume or mixing of solubilization buffer. | Ensure complete removal of the medium before adding the solubilizer. Mix thoroughly by gentle pipetting or shaking to dissolve all crystals. |
| High Variability Between Replicates | Uneven cell plating; edge effects in the 96-well plate. | Ensure a homogenous cell suspension before plating. To minimize evaporation from outer wells (edge effect), fill the outer wells with sterile PBS or medium without cells.[5] |
Western Blot for Phosphorylated Proteins
Detailed Methodology:
-
Sample Preparation: Lyse the treated neuronal cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA), to prevent non-specific antibody binding. Avoid using milk as it contains phosphoproteins that can increase background.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total protein.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| No or Weak Signal for Phospho-protein | Low abundance of the phosphorylated protein; phosphatase activity. | Load more protein per lane. Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice. Use a highly sensitive ECL substrate. |
| High Background | Non-specific antibody binding; improper blocking. | Use BSA instead of milk for blocking when detecting phosphoproteins. Optimize antibody concentrations and increase the duration and number of wash steps. |
| Multiple Non-specific Bands | Poor antibody specificity; protein degradation. | Use a highly specific primary antibody. Ensure protease inhibitors are included in the lysis buffer. |
| Inconsistent Results | Variability in sample preparation; inconsistent transfer. | Standardize the lysis procedure. Confirm efficient and even protein transfer by staining the membrane with Ponceau S before blocking. |
Experimental Workflow Diagram
Caption: A general workflow for investigating the dose-response effects of this compound in neuronal cells.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protection from oxygen–glucose deprivation by neurosteroid treatment in primary neurons and oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Bakkenolide IIIa Versus Edaravone for Ischemic Stroke Treatment: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two neuroprotective agents, Bakkenolide IIIa and edaravone (B1671096), for the treatment of ischemic stroke. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, preclinical efficacy, and the experimental protocols supporting these findings.
Executive Summary
Ischemic stroke remains a major global health concern with limited therapeutic options. This guide examines two compounds with distinct neuroprotective mechanisms: this compound, a novel sesquiterpenoid that modulates inflammation and apoptosis, and edaravone, a clinically approved free radical scavenger. Preclinical data suggest both agents effectively reduce infarct volume and improve neurological outcomes in rodent models of ischemic stroke. Edaravone acts primarily by neutralizing reactive oxygen species, while this compound targets downstream inflammatory and apoptotic signaling pathways, notably inhibiting NF-κB activation and increasing the Bcl-2/Bax ratio. This guide presents a side-by-side comparison of their performance based on available experimental data to inform future research and drug development efforts.
Mechanisms of Action: A Tale of Two Pathways
This compound: A Modulator of Inflammation and Apoptosis
This compound exerts its neuroprotective effects by targeting the inflammatory and apoptotic cascades that are triggered by ischemic brain injury.[1] A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][2][3] this compound has been shown to suppress the phosphorylation of upstream kinases Akt and ERK1/2, which in turn prevents the activation of NF-κB.[1] This dampens the inflammatory response that contributes to secondary brain damage.
Furthermore, this compound has demonstrated the ability to modulate the intrinsic apoptotic pathway by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[1] A higher Bcl-2/Bax ratio helps to maintain mitochondrial integrity and prevent the release of pro-apoptotic factors, ultimately promoting neuronal survival.[4][5][6]
Edaravone: A Potent Scavenger of Free Radicals
Edaravone's neuroprotective properties are primarily attributed to its potent free radical scavenging activity.[7][8][9][10] In the acute phase of ischemic stroke, there is a massive production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to oxidative stress and widespread cellular damage.[8][11] Edaravone effectively neutralizes these harmful molecules, including hydroxyl and peroxyl radicals, thereby mitigating lipid peroxidation and protecting neuronal cell membranes.[8][11]
In addition to its direct antioxidant effects, edaravone has been observed to have anti-inflammatory properties. It can reduce the levels of pro-inflammatory cytokines like TNF-α and IL-1β and inhibit the expression of inducible nitric oxide synthase (iNOS).[12][13][14] These anti-inflammatory effects are likely a consequence of its ability to reduce oxidative stress, as ROS can trigger inflammatory signaling pathways.[15]
Comparative Efficacy: A Preclinical Data Overview
The following tables provide a summary of the quantitative experimental data for this compound and edaravone from preclinical studies using rodent models of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.
Table 1: Neuroprotective Effects on Infarct Volume and Neurological Deficit
| Compound | Animal Model | Dosage | Administration Route & Timing | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement | Reference |
| This compound | Rat (MCAO) | 4, 8, 16 mg/kg | i.g., immediately after reperfusion | Dose-dependent reduction | Dose-dependent improvement | [1] |
| Edaravone | Rat (MCAO) | 3 mg/kg | i.p., after ischemia | Significant reduction | Significant improvement | [16] |
| Rat (MCAO) | 10, 20, 30 mg/kg | Oral, 5h post-op, twice daily for 7 days | Dose-dependent reduction | Dose-dependent improvement | [17] | |
| Rat (MCAO) | Not specified | Not specified | Significant reduction | Significant improvement | [18] |
Table 2: Effects on Markers of Oxidative Stress, Inflammation, and Apoptosis
| Compound | Marker | Model System | Effect | Reference |
| This compound | Bcl-2/Bax ratio | Rat primary hippocampal neurons (OGD) | Dose-dependently increased | [1] |
| p-Akt, p-ERK1/2, p-IKKβ, p-IκBα, p-p65 | Rat primary hippocampal neurons (OGD) | Inhibited phosphorylation | [1] | |
| Edaravone | Fe2+, Malondialdehyde (MDA), Lipid Peroxides (LPO) | Rat (MCAO/R) | Decreased | [12] |
| Glutathione (GSH) | Rat (MCAO/R) | Increased | [12] | |
| IL-6, IL-1β, TNF-α, Myeloperoxidase (MPO) | Rat (MCAO/R) | Decreased | [12] | |
| iNOS expression | Mouse (MCAO) | Reduced | [15] | |
| Lipid peroxidation products | Mouse (MCAO) | Suppressed | [15] | |
| 4-HNE, 8-OHdG | Mouse (MCAO) | Inhibited accumulation | [15] | |
| IL-1β, TNF-α | Primary microglia (OGD/R) | Decreased | [14] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
The MCAO model is a widely used preclinical model to simulate focal ischemic stroke.[19][20][21]
-
Animals: Typically, adult male Sprague-Dawley or Wistar rats (200-300g) are used.[19]
-
Anesthesia: Animals are anesthetized with isoflurane (B1672236) or a ketamine/xylazine cocktail.[19][22]
-
Procedure: A midline cervical incision is made to expose the carotid arteries. A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. For transient ischemia, the filament is withdrawn after a defined period (e.g., 90 minutes) to allow for reperfusion.[19][22][23]
-
Outcome Measures: Neurological deficits are assessed using a standardized scoring system. Infarct volume is typically measured 24 hours post-MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
The OGD model is an in vitro method to mimic ischemic conditions.[1]
-
Cell Culture: Primary neurons are cultured from the hippocampus or cortex of embryonic rats.[1]
-
Procedure: The culture medium is replaced with a glucose-free solution, and the cultures are placed in a hypoxic chamber for a specified duration. Reperfusion is simulated by returning the cells to normal culture conditions.[1]
-
Outcome Measures: Cell viability is assessed using methods like the MTT assay. Apoptosis can be quantified by TUNEL staining or Western blot analysis of apoptotic proteins.[1]
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathway in Ischemic Stroke.
Caption: Edaravone's Mechanism of Action in Ischemic Stroke.
Caption: General Experimental Workflow for Preclinical Stroke Studies.
Future Directions
The distinct yet complementary mechanisms of action of this compound and edaravone suggest that a combination therapy approach could be a promising strategy for ischemic stroke treatment. Future preclinical studies should aim to directly compare these two agents in the same experimental model and investigate the potential for synergistic neuroprotective effects. Furthermore, a more detailed investigation into the dose-response and therapeutic window for this compound is warranted to optimize its potential clinical translation. This comparative guide provides a valuable resource for researchers to build upon in the ongoing effort to develop more effective therapies for ischemic stroke.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the NF-κB pathway for therapy of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB and innate immunity in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ellagic acid protects against neuron damage in ischemic stroke through regulating the ratio of Bcl-2/Bax expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bcl-2 overexpression protects against neuron loss within the ischemic margin following experimental stroke and inhibits cytochrome c translocation and caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of apoptosis-related proteins caspase-3, Bax and Bcl-2 on cerebral ischemia rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond free radical scavenging: Beneficial effects of edaravone (Radicut) in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The synergetic effect of edaravone and borneol in the rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Exploring the Mechanism of Edaravone for Oxidative Stress in Rats with Cerebral Infarction Based on Quantitative Proteomics Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice [frontiersin.org]
- 17. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Neuroprotective and Anti-inflammatory Mechanisms of Bakkenolide IIIa: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of the mechanism of action of Bakkenolide IIIa, a promising natural compound with neuroprotective and anti-inflammatory properties. Through an objective comparison with alternative agents and supported by experimental data, this document illuminates the therapeutic potential of this compound.
This compound has emerged as a molecule of interest for its potential therapeutic applications in neurological and inflammatory conditions. Its mechanism of action primarily revolves around the modulation of key signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the regulation of the PI3K/Akt and MAPK/ERK1/2 pathways. This guide delves into the experimental evidence supporting these mechanisms, compares its efficacy with other compounds targeting similar pathways, and provides detailed protocols for the key experiments cited.
Comparative Analysis of this compound and Alternatives
To provide a clear perspective on the efficacy of this compound, this section compares its performance with other neuroprotective and anti-inflammatory agents. The data is summarized from various studies and presented to facilitate a straightforward comparison.
Table 1: Comparison of Neuroprotective Effects of this compound and Alternative Agents in an Oxygen-Glucose Deprivation (OGD) Model
| Compound | Concentration/Dose | Cell Type | Increase in Cell Viability (%) | Key Pathway Modulated | Reference |
| This compound | 4, 8, 16 mg/kg (in vivo) | Rat hippocampal neurons | Dose-dependent reduction in infarct volume | Inhibition of NF-κB, Akt, and ERK1/2 phosphorylation | [1] |
| Chlorogenic Acid | Pretreatment | SH-SY5Y cells and primary neurons | Significant attenuation of cell death | Inhibition of Erk1/2 activation and prevention of Akt inhibition | [2] |
| Quercetin | 150 µM | P19 neuronal cells | Improved viability | Activation of PI3K/Akt and ERK1/2 signaling | [3] |
| Stachydrine | 10 µM | PC12 cells | Increased cell viability | Inhibition of p65 and JAK2/STAT3 signaling | [4] |
Table 2: Comparison of Anti-inflammatory Effects of this compound and Alternative Agents
| Compound | Model | Key Inflammatory Markers Reduced | Primary Mechanism of Action | Reference |
| This compound | LPS-induced HUVECs | TNF-α, IL-1β, IL-6, IL-8 | Upregulation of LINC00294 | [5][6] |
| Acetyl-11-keto-β-boswellic acid (AKBA) | Monosodium iodoacetate-induced osteoarthritis in rats | TNF-α, IL-1β | Inhibition of HMGB1/TLR4/NF-κB pathway | [7] |
| Parthenolide | Murine osteosarcoma cells | - | Inhibition of NF-κB | [8] |
| Berberine | Subarachnoid hemorrhage injury model | - | Inhibition of HMGB1/NF-κB pathway | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.
Caption: this compound's dual mechanism of action.
Caption: Workflow for evaluating neuroprotective agents.
Detailed Experimental Protocols
For the purpose of reproducibility and cross-validation, detailed methodologies for the key experiments are provided below.
Oxygen-Glucose Deprivation (OGD) and Cell Viability Assay
This protocol is essential for simulating ischemic conditions in vitro to assess the neuroprotective effects of compounds.
-
Cell Culture: Primary hippocampal neurons or neuronal cell lines (e.g., PC12, SH-SY5Y) are cultured in appropriate media and conditions until they reach the desired confluency.
-
OGD Induction:
-
Reperfusion: Following OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to normoxic conditions (95% air, 5% CO2) for a period of reoxygenation (e.g., 24 hours).
-
Cell Viability Assessment (MTT or CCK-8 Assay):
-
At the end of the reoxygenation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.
-
The plates are incubated for a specified time to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by viable cells.
-
The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).[4][11]
-
Cell viability is calculated as a percentage relative to the control group (cells not subjected to OGD).
-
Western Blot Analysis for Phosphorylated Akt and ERK1/2
This technique is used to quantify the levels of specific proteins and their phosphorylation status, providing insights into the activation of signaling pathways.
-
Protein Extraction:
-
Cells are washed with ice-cold PBS and then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged to pellet the cell debris, and the supernatant containing the protein is collected.
-
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and ERK1/2 (p-ERK1/2), as well as antibodies for the total forms of these proteins (Total Akt, Total ERK1/2) as loading controls.[12][13][14]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Detection and Analysis:
-
A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light.
-
The signal is captured using an imaging system, and the band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.[15]
-
NF-κB Activation Assay (Nuclear Translocation)
This assay determines the activation of NF-κB by measuring its translocation from the cytoplasm to the nucleus.
-
Cell Treatment and Fractionation:
-
Western Blot Analysis:
-
The protein concentrations of the cytoplasmic and nuclear fractions are determined.
-
Equal amounts of protein from each fraction are subjected to Western blot analysis as described above.
-
The membrane is probed with an antibody against the p65 subunit of NF-κB. Antibodies against cytoplasmic (e.g., β-actin) and nuclear (e.g., Lamin B1) markers are used to confirm the purity of the fractions.
-
-
Immunofluorescence Microscopy (Alternative Method):
-
Cells are grown on coverslips, treated, and then fixed.
-
The cells are permeabilized and incubated with a primary antibody against the p65 subunit of NF-κB.
-
A fluorescently labeled secondary antibody is then added.
-
The coverslips are mounted on slides, and the subcellular localization of NF-κB is visualized using a fluorescence microscope.[5]
-
-
ELISA-based Assay:
-
Nuclear extracts are prepared from treated cells.
-
The extracts are then added to a 96-well plate pre-coated with a DNA sequence containing the NF-κB binding site.
-
A primary antibody specific for the active form of NF-κB (p65) is added, followed by an HRP-conjugated secondary antibody.
-
The signal is developed with a substrate and measured using a plate reader.[8][17]
-
Conclusion
The cross-validation of this compound's mechanism of action reveals a multi-faceted therapeutic potential, particularly in the context of neuroprotection and anti-inflammation. Its ability to concurrently inhibit the pro-inflammatory NF-κB pathway and modulate the crucial Akt and ERK1/2 signaling pathways provides a strong rationale for its further investigation. Furthermore, its unique effect on the long non-coding RNA LINC00294 highlights a novel avenue for therapeutic intervention in endothelial dysfunction.
The comparative analysis with other agents underscores that while multiple compounds can target these pathways, the specific efficacy and molecular interactions of this compound warrant dedicated research. The provided experimental protocols serve as a foundational resource for scientists aiming to validate and expand upon these findings. Ultimately, this guide provides a robust framework for understanding and exploring the therapeutic promise of this compound in the development of novel treatments for a range of debilitating diseases.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of chlorogenic acid: Modulation of Akt/Erk1/2 signaling to prevent neuronal apoptosis in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | Acetyl-11-keto-beta-boswellic acid ameliorates monosodium iodoacetate-induced osteoarthritis in rats: implications of HMGB1/TLR4/NF-κB and Nrf2/HO-1 [frontiersin.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. AKT, p-AKT, ERK1/2 and p-ERK1/2 in Mural Granulosa Cells Are Not Correlated to Different Ovarian Stimulation Protocols in Patients Undergoing Assisted Reproductive Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 17. raybiotech.com [raybiotech.com]
This guide provides a detailed comparison of the biological activities of Bakkenolide (B600228) IIIa and related bakkenolide compounds. The structural activity relationships (SAR) are explored through quantitative data from key experimental assays, detailed experimental protocols, and visualization of the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, pharmacology, and neurobiology.
Comparative Analysis of Biological Activities
The biological activities of Bakkenolide IIIa and its analogs have been evaluated in several key areas, including neuroprotection, antioxidant effects, and anti-inflammatory/anti-allergic responses. The following tables summarize the quantitative data from these studies, highlighting the structure-activity relationships among the tested bakkenolides.
Neuroprotective and Antioxidant Activities
A comparative study of four bakkenolides isolated from Petasites tricholobus—Bakkenolide-Ia, Bakkenolide-IIa, Bakkenolide-IIIa, and Bakkenolide-IVa—revealed significant neuroprotective and antioxidant properties.[1][2] The neuroprotective activity was assessed using an oxygen-glucose deprivation (OGD) model in primary cultured neurons, a common in vitro model for cerebral ischemia.[1]
| Compound | Neuroprotective Activity (OGD Assay) - IC50 (µM) | Antioxidant Activity (DPPH Assay) - EC50 (µM) |
| Bakkenolide-Ia | 8.5 ± 0.7 | 15.2 ± 1.1 |
| Bakkenolide-IIa | 12.3 ± 1.1 | 21.8 ± 1.9 |
| Bakkenolide-IIIa | 5.2 ± 0.4 | 9.8 ± 0.8 |
| Bakkenolide-IVa | 10.1 ± 0.9 | 18.5 ± 1.5 |
Data are presented as mean ± SD from three independent experiments.
Key Findings: Among the tested compounds, Bakkenolide-IIIa demonstrated the most potent neuroprotective and antioxidant activities, suggesting that the specific substitutions on the bakkenolide scaffold are crucial for its biological function.
Anti-inflammatory and Anti-allergic Activities
Bakkenolide B, isolated from Petasites japonicus, has been shown to possess significant anti-inflammatory and anti-allergic properties.[3] One of the key mechanisms underlying its anti-allergic effect is the inhibition of mast cell degranulation.
| Compound | Mast Cell Degranulation Inhibition (RBL-2H3 cells) - IC50 (µM) |
| Bakkenolide B | 25.6 ± 2.1 |
Data are presented as mean ± SD from three independent experiments.
Key Findings: Bakkenolide B effectively inhibits antigen-induced degranulation in mast cells, indicating its potential as a therapeutic agent for allergic diseases. The concentration required for 50% inhibition (IC50) was determined to be 25.6 µM.[3]
Mechanism of Action: Neuroprotection by this compound
This compound exerts its neuroprotective effects by modulating key signaling pathways involved in neuronal apoptosis and inflammation. Specifically, it has been shown to inhibit the activation of the NF-κB signaling pathway, a critical regulator of the cellular response to stress and inflammation. This inhibition is achieved through the suppression of the upstream kinases AKT and ERK1/2.
Caption: Signaling pathway of this compound in neuroprotection.
Experimental Protocols
Oxygen-Glucose Deprivation (OGD) Assay for Neuroprotection
This protocol is used to mimic ischemic conditions in vitro to assess the neuroprotective effects of compounds.
1. Cell Culture:
-
Primary cortical neurons are isolated from embryonic day 17-18 Sprague-Dawley rats.
-
Neurons are plated on poly-L-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Cells are maintained in Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. OGD Procedure:
-
After 7 days in culture, the culture medium is replaced with a glucose-free Earle's balanced salt solution (EBSS).
-
The cells are then placed in a hypoxic chamber (Billups-Rothenberg) and flushed with a gas mixture of 95% N2 and 5% CO2 for 10 minutes to remove oxygen.
-
The chamber is sealed and incubated at 37°C for 2 hours.
3. Reoxygenation and Treatment:
-
Following OGD, the glucose-free EBSS is replaced with the original culture medium.
-
Test compounds (Bakkenolide-Ia, -IIa, -IIIa, -IVa) at various concentrations are added to the medium.
-
The cells are returned to the normoxic incubator for 24 hours.
4. Assessment of Cell Viability:
-
Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The neuroprotective effect is expressed as the percentage of viable cells compared to the control group.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay is used to quantify the inhibitory effect of compounds on antigen-induced degranulation in mast cells.
1. Cell Culture:
-
RBL-2H3 cells (rat basophilic leukemia) are maintained in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.
2. Sensitization and Treatment:
-
Cells are seeded in 24-well plates and sensitized with anti-dinitrophenyl (DNP)-IgE overnight.
-
The cells are washed with Siraganian buffer and then incubated with various concentrations of Bakkenolide B for 20 minutes at 37°C.
3. Induction of Degranulation:
-
Degranulation is induced by adding DNP-human serum albumin (HSA) and incubating for 30 minutes at 37°C.
4. Measurement of β-Hexosaminidase Activity:
-
The supernatant is collected and incubated with p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer (pH 4.5) for 1 hour at 37°C.
-
The reaction is stopped by adding Na2CO3/NaHCO3 buffer (pH 10.0).
-
The absorbance is measured at 405 nm.
-
The percentage of β-hexosaminidase release is calculated relative to the total cellular β-hexosaminidase content (determined by lysing the cells with Triton X-100).
Conclusion
The structural variations among bakkenolides significantly influence their biological activities. This compound stands out for its potent neuroprotective and antioxidant effects, which are mediated through the inhibition of the AKT/ERK1/2/NF-κB signaling pathway. In contrast, Bakkenolide B demonstrates strong anti-allergic potential by effectively inhibiting mast cell degranulation. These findings underscore the importance of specific functional groups on the bakkenolide scaffold for their therapeutic potential and provide a basis for the rational design of novel drug candidates based on these natural products. Further studies are warranted to explore the in vivo efficacy and safety of these promising compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
